N1-Acétylspermidine

Vue d'ensemble

Description

N1-Acetylspermidine is a polyamine derivative that plays a significant role in cellular metabolism. It is formed by the acetylation of spermidine, a process catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. This compound is involved in various physiological processes, including cell growth, differentiation, and apoptosis. It has been identified as a determinant of hair follicle stem cell fate and is implicated in the regulation of mRNA translation and protein biosynthesis .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

N1-Acetylspermidine primarily targets the enzyme spermidine/spermine acetyltransferase 1 (SAT1) . SAT1 plays a crucial role in the regulation of cellular polyamine content, which is essential for cell growth and stem cell maintenance .

Mode of Action

N1-Acetylspermidine interacts with its target, SAT1, leading to the accumulation of N1-Acetylspermidine . This interaction is facilitated by the up-regulation of SAT1 expression in response to certain environmental conditions, such as acidic extracellular pH . The inhibition of SAT1 expression suppresses the accumulation of intra- and extracellular N1-Acetylspermidine .

Biochemical Pathways

The interaction between N1-Acetylspermidine and SAT1 affects the polyamine pathway. Under acidic conditions, there is an accumulation of N1-Acetylspermidine, along with down-regulation of putrescine and spermidine in the polyamine pathway . This alteration in the polyamine pathway is a general metabolic signature conserved in human cancer cells .

Pharmacokinetics

The pharmacokinetics of N1-Acetylspermidine are closely tied to the activity of SAT1. The up-regulation of SAT1 expression leads to an increase in intra- and extracellular N1-Acetylspermidine levels . Conversely, the inhibition of SAT1 expression suppresses the accumulation of N1-Acetylspermidine .

Result of Action

The action of N1-Acetylspermidine has significant molecular and cellular effects. It has been identified as a determinant of cell fate, acting through increasing self-renewal . In the context of cancer, the SAT1-N1-Acetylspermidine axis contributes to protumor immunity . Inhibition of SAT1 expression decreases neutrophil recruitment to the tumor, resulting in impaired angiogenesis and tumor growth .

Action Environment

The action, efficacy, and stability of N1-Acetylspermidine are influenced by environmental factors. For instance, an acidic tumor microenvironment stimulates the recruitment of protumor neutrophils via the SAT1-N1-Acetylspermidine axis . This suggests that the extracellular acidity of the tumor microenvironment plays a critical role in the action of N1-Acetylspermidine .

Analyse Biochimique

Biochemical Properties

N1-Acetylspermidine interacts with various enzymes and proteins. The enzyme SAT1 plays a key role in its formation . SAT1 acts on several substrates, including 1,3-diaminopropane, 1,5-diaminopentane, putrescine, spermidine, and spermine, forming N1-acetylspermidine .

Cellular Effects

N1-Acetylspermidine has been identified as a determinant of cell fate, acting through increasing self-renewal . It has been observed to have elevated levels upon depilation-mediated hair follicle stem cell (HFSC) proliferation and differentiation in vivo . In cancer cells, N1-Acetylspermidine promotes tumor growth via protumorigenic neutrophil infiltration .

Molecular Mechanism

The molecular mechanism of N1-Acetylspermidine involves its role in maintaining polyamine homeostasis. SAT1, the enzyme responsible for its formation, is highly regulated and adjusts its content in response to alterations in polyamine content . This regulation of SAT1 and, consequently, N1-Acetylspermidine levels, influences various cellular mechanisms and signaling pathways .

Dosage Effects in Animal Models

It is known that SAT1 knockdown, which would decrease N1-Acetylspermidine levels, significantly decreases tumor growth in vivo .

Metabolic Pathways

N1-Acetylspermidine is involved in the polyamine metabolic pathway. It is a product of the action of SAT1 on spermidine . This pathway is linked to lipid and carbohydrate metabolism by means of alterations in the content of acetyl-CoA and ATP .

Transport and Distribution

It is known that SAT1, the enzyme responsible for its formation, is present in various human cancer cells .

Subcellular Localization

It is known that SAT1, the enzyme responsible for its formation, is present in various human cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N1-Acetylspermidine is synthesized through the acetylation of spermidine. The reaction involves the use of acetyl-coenzyme A as the acetyl donor, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. The reaction typically occurs in the cytoplasm of cells .

Industrial Production Methods: Industrial production of N1-Acetylspermidine involves the fermentation of microorganisms engineered to overexpress spermidine/spermine N1-acetyltransferase. The process includes the extraction and purification of the compound from the fermentation broth. This method ensures a high yield and purity of N1-Acetylspermidine .

Analyse Des Réactions Chimiques

Types of Reactions: N1-Acetylspermidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized by acetylpolyamine oxidase to produce putrescine and other metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: N1-Acetylspermidine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Acetylpolyamine oxidase is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products:

Oxidation: The primary product is putrescine, along with other minor metabolites.

Reduction: The products depend on the specific reducing agent and conditions used.

Substitution: The products vary based on the nucleophile involved in the reaction.

Comparaison Avec Des Composés Similaires

Spermidine: A precursor to N1-Acetylspermidine, involved in similar cellular processes.

Spermine: Another polyamine that shares metabolic pathways with N1-Acetylspermidine.

Putrescine: A product of N1-Acetylspermidine oxidation, involved in polyamine metabolism.

Uniqueness: N1-Acetylspermidine is unique due to its specific role in regulating hair follicle stem cell fate and its involvement in the response to acidic tumor microenvironments. Its acetylation distinguishes it from other polyamines, providing unique regulatory functions in cellular metabolism .

Activité Biologique

N1-Acetylspermidine (N1-AC) is a polyamine derivative that has garnered attention for its biological activities, particularly in the context of cancer biology and cellular metabolism. This article reviews the current understanding of N1-AC's biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Overview of N1-Acetylspermidine

N1-Acetylspermidine is formed through the acetylation of spermidine, a polyamine involved in cellular growth and function. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes this reaction, which plays a crucial role in regulating polyamine homeostasis within cells. The accumulation of N1-AC has been linked to various physiological and pathological processes, including tumor progression and immune response modulation.

Polyamine Metabolism

N1-AC is primarily involved in the polyamine metabolic pathway. It acts as a substrate for further metabolism by acetylpolyamine oxidase (APAO), which converts it into reactive oxygen species (ROS) and aldehydes. This metabolic process can influence cellular signaling pathways, apoptosis, and proliferation:

- Regulation of Polyamines : N1-AC helps modulate the levels of free polyamines, which are critical for cell growth and differentiation.

- Influence on Tumor Microenvironment : Research indicates that N1-AC accumulation may alter the tumor microenvironment by affecting immune cell recruitment and angiogenesis .

Tumorigenesis

Recent studies have highlighted the role of N1-AC in cancer biology:

- Tumor Biomarker : N1-AC has been proposed as a potential biomarker for T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma (LBL), aiding in therapeutic monitoring .

- Impact on Tumor Growth : Inhibition of SSAT, which leads to decreased N1-AC levels, has been shown to suppress tumor growth in vivo. This suggests that the SSAT-N1-AC axis may be a viable target for cancer therapies aimed at modulating immune responses .

Study 1: Impact on Colorectal Cancer

A study investigating the association between N1-AC levels and colorectal adenocarcinomas found that elevated levels of this compound correlated with poor patient prognosis. The study emphasized that high N1-AC concentrations could serve as an indicator of tumor aggressiveness and response to treatment .

Study 2: Immune Modulation

Another significant finding revealed that extracellular acidity enhances the accumulation of N1-AC through upregulation of SSAT. This process was linked to increased recruitment of neutrophils to tumors, promoting protumor immunity. The study demonstrated that targeting this pathway could potentially improve antitumor responses by disrupting neutrophil-mediated tumor support .

Data Summary

The following table summarizes key findings related to the biological activities of N1-Acetylspermidine:

Propriétés

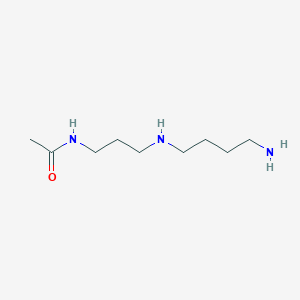

IUPAC Name |

N-[3-(4-aminobutylamino)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTAVJHICJWXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162175 | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14278-49-0 | |

| Record name | N1-Acetylspermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.